molecular formula C24H27ClN4O3S B2799867 N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride CAS No. 1052538-01-8

N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride

Cat. No. B2799867
CAS RN: 1052538-01-8
M. Wt: 487.02
InChI Key: IQTRKUVKNQBTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

A series of novel acetamido derivatives, including structures related to the query compound, have been synthesized and evaluated for their anti-inflammatory activity. These compounds showed promising anti-inflammatory effects in both in vitro and in vivo models. Docking studies were performed to assess the binding affinity towards human serum albumin (HSA), suggesting potential therapeutic applications in inflammation management Nikalje, Hirani, & Nawle, 2015.

Synthesis and Characterization

The synthesis of related acetamide derivatives has been achieved through various chemical reactions, including carbodiimide condensation catalysis. These compounds were characterized by IR, 1H NMR, and elemental analyses, laying the groundwork for further pharmacological investigations Yu et al., 2014.

Generation of Structurally Diverse Libraries

Using ketonic Mannich base derivatives as starting materials, a structurally diverse library of compounds was generated. This approach involved different types of alkylation and ring closure reactions, demonstrating the versatility of related chemical frameworks in synthesizing various biologically relevant molecules Roman, 2013.

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, sharing structural motifs with the query compound, were synthesized and evaluated for anticonvulsant activities. These studies included both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models in mice, highlighting potential applications in seizure management Nath et al., 2021.

Anticancer Activities

Several thiazole and thiazolidinone derivatives were synthesized and tested against various cancer cell lines. Some compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, suggesting a potential route for developing new anticancer agents Duran & Demirayak, 2012.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-15-10-11-19-21(16(15)2)25-24(32-19)27(13-7-12-26(3)4)20(29)14-28-22(30)17-8-5-6-9-18(17)23(28)31;/h5-6,8-11H,7,12-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTRKUVKNQBTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.